molecular formula C11H9NO2S2 B2592661 (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one CAS No. 81154-16-7

(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B2592661
CAS No.: 81154-16-7
M. Wt: 251.32
InChI Key: ORGCJYCWFZQEFX-RMKNXTFCSA-N
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Description

(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The general reaction scheme is as follows:

    Condensation Reaction: 4-methoxybenzaldehyde reacts with thiosemicarbazide to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization to form the thiazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiazole ring or the benzylidene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or thiazole ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics . Additionally, its potential anti-inflammatory and anticancer properties are being investigated.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical modifications makes it a versatile intermediate in the production of high-value materials.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. The compound may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer research, it is thought to induce apoptosis in cancer cells by disrupting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-mercapto-1,3-thiazole: Lacks the benzylidene moiety, making it less versatile in chemical reactions.

    4-methoxybenzaldehyde thiosemicarbazone: Precursor in the synthesis of (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one.

    2-mercapto-5-phenyl-1,3-thiazole: Similar structure but with a phenyl group instead of a methoxybenzylidene group.

Uniqueness

The presence of both the mercapto group and the methoxybenzylidene moiety in this compound imparts unique chemical properties, making it more reactive and versatile compared to similar compounds

Properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGCJYCWFZQEFX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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